molecular formula C20H29N3O B2363877 N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide CAS No. 1089548-26-4

N-(1-cyanocycloheptyl)-2-{[(2,4-dimethylphenyl)methyl](methyl)amino}acetamide

Cat. No.: B2363877
CAS No.: 1089548-26-4
M. Wt: 327.472
InChI Key: ILOAQNLFPUZORB-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-{(2,4-dimethylphenyl)methylamino}acetamide: is a complex organic compound with a unique structure that includes a cyanocycloheptyl group and a dimethylphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocycloheptyl)-2-{(2,4-dimethylphenyl)methylamino}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyanocycloheptyl group: This can be achieved through the reaction of cycloheptanone with cyanide sources under basic conditions.

    Introduction of the dimethylphenylmethylamino group: This step involves the reaction of 2,4-dimethylbenzylamine with appropriate acylating agents to form the desired amide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenylmethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the cyanocycloheptyl group, converting the nitrile to primary amines.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Introduction of halogens, nitro groups, or other functional groups to the aromatic ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its potential interactions with cellular receptors.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

    Therapeutics: It may have potential therapeutic applications in treating diseases by modulating biological targets.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: It can be a precursor for the production of pharmaceutical agents.

Mechanism of Action

The mechanism by which N-(1-cyanocycloheptyl)-2-{(2,4-dimethylphenyl)methylamino}acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyanocycloheptyl group may facilitate binding to hydrophobic pockets, while the dimethylphenylmethylamino group can interact with specific amino acid residues, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes.

Comparison with Similar Compounds

  • N-(1-cyanocyclohexyl)-2-{(2,4-dimethylphenyl)methylamino}acetamide
  • N-(1-cyanocyclooctyl)-2-{(2,4-dimethylphenyl)methylamino}acetamide

Comparison:

  • Structural Differences: The primary difference lies in the size of the cycloalkyl group (cycloheptyl vs. cyclohexyl or cyclooctyl).
  • Chemical Properties: These structural differences can influence the compound’s reactivity, solubility, and binding affinity to molecular targets.
  • Biological Activity: The variations in the cycloalkyl group can lead to differences in biological activity, making each compound unique in its potential applications.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[(2,4-dimethylphenyl)methyl-methylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c1-16-8-9-18(17(2)12-16)13-23(3)14-19(24)22-20(15-21)10-6-4-5-7-11-20/h8-9,12H,4-7,10-11,13-14H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOAQNLFPUZORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN(C)CC(=O)NC2(CCCCCC2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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